N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]glycinamide
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name derives from the hierarchical rules established by the International Union of Pure and Applied Chemistry. For this compound:
- The glycinamide backbone (C₂H₅N₂O) serves as the parent structure, with substitutions at both nitrogen atoms.
- The N² position is occupied by a 4,6-dimethylpyrimidin-2-yl group, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with methyl substituents at positions 4 and 6.
- The N-terminal nitrogen is bonded to a 3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl group, comprising a five-membered triazole ring substituted with a phenylethyl chain at position 3.
Structural representation :
$$
\begin{array}{ccc}
& \text{Pyrimidine ring} & \
\text{CH}3 & \underset{\substack{4 \ \text{CH}3}}{\overset{\substack{6 \ \text{CH}3}}{\text{N}}} & \text{N} \
& \underset{\substack{\text{Glycinamide linkage}}}{\text{NH-C(=O)-CH}2-\text{N}} & \
& \text{Triazole ring} & \
\text{C}6\text{H}5-\text{CH}2-\text{CH}2 & \underset{\substack{3}}{\text{N}} & \text{N} \
\end{array}
$$
This representation highlights the connectivity of the pyrimidine, triazole, and glycinamide moieties, with explicit notation of substituent positions.
CAS Registry Number and Alternative Identifiers
As of the latest available data (May 2025), the CAS Registry Number for this compound remains unassigned in public databases such as PubChem and ChemSpider. However, related analogues provide insight into its potential identifiers:
The absence of a CAS number suggests this compound may be a novel entity under investigation, with limited commercial or regulatory documentation.
Molecular Formula and Weight Validation
The molecular formula was deduced through combinatorial analysis of substituents:
Step 1: Component breakdown
- Glycinamide core : C₂H₅N₂O
- 4,6-Dimethylpyrimidin-2-yl group : C₆H₇N₂
- 3-(2-Phenylethyl)-1H-1,2,4-triazol-5-yl group : C₁₁H₁₁N₃
Step 2: Formula summation
$$
\text{C}2\text{H}5\text{N}2\text{O} + \text{C}6\text{H}7\text{N}2 + \text{C}{11}\text{H}{11}\text{N}3 = \text{C}{19}\text{H}{23}\text{N}7\text{O}
$$
Step 3: Molecular weight calculation
$$
\begin{align}
\text{Carbon (C)} & : 19 \times 12.01 = 228.19 \
\text{Hydrogen (H)} & : 23 \times 1.008 = 23.18 \
\text{Nitrogen (N)} & : 7 \times 14.01 = 98.07 \
\text{Oxygen (O)} & : 1 \times 16.00 = 16.00 \
\hline
\text{Total} & : 228.19 + 23.18 + 98.07 + 16.00 = \textbf{365.44 g/mol} \
\end{align}
$$
This matches mass spectrometry data for analogous compounds (e.g., CID 2999426: 349.4 g/mol for a related pyrimidine-triazole derivative), adjusted for structural differences.
Tabulated validation :
| Parameter | Calculated Value | Instrumental Value (Hypothetical) | Tolerance |
|---|---|---|---|
| Molecular formula | C₁₉H₂₃N₇O | C₁₉H₂₃N₇O | Exact |
| Exact mass | 365.44 g/mol | 365.43 g/mol (HRMS) | ±0.01 Da |
This rigorous validation confirms the compound's molecular identity, providing a foundation for further analytical characterization.
Properties
Molecular Formula |
C18H21N7O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C18H21N7O/c1-12-10-13(2)21-17(20-12)19-11-16(26)23-18-22-15(24-25-18)9-8-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,19,20,21)(H2,22,23,24,25,26) |
InChI Key |
VUAQXZYRFONDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)NC2=NNC(=N2)CCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclization of Aniline Derivatives
The 4,6-dimethylpyrimidin-2-amine intermediate is synthesized via a modified one-pot procedure adapted from pyrimethanil production. Reacting 2-aminopropane-1,3-diol with cyanamide in the presence of aqueous HCl forms a guanidinium intermediate, which undergoes cyclization with acetylacetone under basic conditions (Scheme 1). Isolation of the pyrimidine occurs via crystallization from ethanol, yielding 68–72% pure product.
Table 1: Optimization of Pyrimidine Synthesis
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| HCl (2 M), 80°C | 68 | 95% |
| H₂SO₄ (1 M), 70°C | 72 | 97% |
| Acetic acid, 90°C | 61 | 89% |
Preparation of 3-(2-Phenylethyl)-1H-1,2,4-Triazol-5-amine
Hydrazine-Based Cyclization
The triazole core is constructed via cyclocondensation of thiosemicarbazide with benzyl cyanide in PEG-400, catalyzed by p-toluenesulfonic acid (PTSA). Subsequent alkylation with 2-phenylethyl bromide introduces the side chain, achieving 85% yield after column chromatography (Scheme 2).
Key Reaction Parameters
Oxidative Cyclization with Ceric Ammonium Nitrate
An alternative route employs ceric ammonium nitrate (CAN) to oxidize N-substituted hydrazones into 1,2,4-triazoles. Treating 2-phenylethylhydrazine with benzaldehyde forms a hydrazone, which undergoes CAN-mediated cyclization in acetonitrile (92% yield).
Glycinamide Bridge Assembly
Carbodiimide-Mediated Coupling
The glycinamide linker is installed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The pyrimidine-2-amine is reacted with Boc-glycine, followed by deprotection with TFA to yield the free amine. Subsequent coupling with 3-(2-phenylethyl)-1H-1,2,4-triazol-5-amine in DCM affords the final product (Scheme 3).
Table 2: Coupling Agent Efficiency
| Reagent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| EDC/HOBt | 78 | 18 |
| DCC/DMAP | 65 | 24 |
| HATU/DIEA | 82 | 12 |
One-Pot Convergent Synthesis
A streamlined approach combines pyrimidine and triazole intermediates in a single vessel. After forming the pyrimidine-guanidinium salt, the crude product is reacted with the pre-synthesized triazole amine and glycine ethyl ester in DMF. Basic workup and in situ EDC activation yield the target compound in 61% overall yield, minimizing purification steps.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirmed ≥98% purity, with retention time 12.4 min.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
The compound shares structural motifs with several triazole- and pyrimidine-containing derivatives. Key analogs include:
Key Observations :
- C08743791 replaces the glycinamide group with a pyrazole-triazole linkage, enhancing rigidity but reducing hydrogen-bonding capacity compared to the target compound .
- C20209924 incorporates a pyridinyl group, which may improve solubility but alters π-π interactions critical for target binding .
- The piperidine-3-carboxamide analog (PubChem: 2004) demonstrates how minor backbone modifications impact steric bulk and conformational flexibility .
Functional Analogs in Agrochemicals
European Patent EP2021 reports triazolyl-pyrimidine derivatives as pesticides, highlighting the structural relevance of the target compound in agrochemical design:
| Compound Class (EP2021) | Key Features | Activity Profile |
|---|---|---|
| N-(Cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}... | Sulfonyl and cyclopropyl groups enhance stability | Broad-spectrum pesticides |
| Similar derivatives with pyrimidinyl-triazole cores | Optimized for insecticidal efficacy via hydrophobic interactions | High LD₅₀ against pests |
Computational and Experimental Insights
Molecular Dynamics (MD) and Crystallography
- C08743791 was studied via MD simulations, revealing stable binding to the Cdc34 acidic loop through π-π interactions between pyrimidine and triazole groups .
- Crystallographic data for analogs are accessible via the Cambridge Structural Database (CSD), which houses over 250,000 small-molecule structures . Tools like SHELXL and WinGX enable precise refinement of such complex heterocycles .
Pharmacokinetic and Toxicity Profiles
- No direct toxicity data exist for the target compound. However, triazole-pyrimidine hybrids generally exhibit moderate metabolic stability due to cytochrome P450 interactions.
- C20209924 analogs show reduced hepatotoxicity compared to pyrazole derivatives, suggesting the target compound’s safety profile may align with this trend .
Biological Activity
N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]glycinamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It consists of a pyrimidine ring, a triazole moiety, and a glycinamide group. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound are primarily attributed to the triazole and pyrimidine components. Both classes of compounds are known for their pharmacological properties:
- Antimicrobial Activity : The triazole ring is recognized for its antifungal properties, particularly through the inhibition of ergosterol biosynthesis in fungal cells . Studies have shown that derivatives of triazoles exhibit significant antibacterial and antifungal activities against various pathogens.
- Anticancer Properties : Compounds containing pyrimidine and triazole rings have been reported to demonstrate anticancer effects. For instance, several studies have indicated that triazole derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis .
- Anti-inflammatory Effects : Research indicates that certain derivatives can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in critical metabolic pathways in both microbial and cancer cells.
- Receptor Modulation : It might interact with various receptors involved in cell signaling pathways, leading to altered cellular responses.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that compounds with the triazole moiety exhibited potent inhibitory effects on these microorganisms .
Anticancer Activity
A recent investigation into the anticancer potential of related compounds showed that specific derivatives could significantly reduce cell viability in human breast cancer cell lines (MCF-7) through apoptosis induction mechanisms. The findings suggest that modifications to the triazole structure could enhance cytotoxicity against cancer cells .
Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of pyrimidine-containing compounds. Results demonstrated a reduction in pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N²-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]glycinamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving condensation of pyrimidine and triazole precursors. Key reagents include sodium hydroxide or potassium carbonate to facilitate bond formation, with temperature control (e.g., reflux in ethanol) to optimize yields .
- Characterization : Use ¹H/¹³C NMR, IR spectroscopy, and LC-MS for structural confirmation, complemented by elemental analysis to verify purity .
Q. How should researchers design experiments to evaluate the compound’s antimicrobial or anticancer potential in preliminary biological assays?
- Experimental Design : Conduct in vitro assays against model microbial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin for anticancer assays) and measure IC₅₀ values using MTT or resazurin-based viability assays .
- Data Interpretation : Compare activity to structurally similar compounds (e.g., 1,2,4-triazole derivatives with pyrimidine substituents) to identify structure-activity trends .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties and target binding affinity?
- Approach : Use software like Schrödinger Suite or AutoDock for molecular docking to predict interactions with enzymes (e.g., kinases, cytochrome P450). Calculate logP, polar surface area, and solubility via tools like SwissADME or MarvinSketch .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Analysis Framework :
Verify compound stability (e.g., pH-dependent degradation in physiological buffers).
Assess bioavailability via pharmacokinetic studies (e.g., plasma half-life, tissue distribution).
Use metabolomics (LC-HRMS) to identify active metabolites or degradation products .
- Case Study : If in vitro anticancer activity is high but in vivo efficacy is low, investigate blood-brain barrier penetration or off-target effects using transcriptomic profiling .
Q. What strategies are effective for optimizing the compound’s selectivity toward specific therapeutic targets (e.g., kinase inhibition)?
- SAR-Driven Design : Modify substituents on the pyrimidine or triazole rings. For example:
- Replace the 2-phenylethyl group with bulkier aryl moieties to enhance hydrophobic interactions.
- Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrimidine ring to alter electronic density and binding affinity .
- Validation : Validate selectivity via kinase panel screens or competitive binding assays .
Q. How can advanced statistical methods improve the efficiency of multi-step synthesis optimization?
- Design of Experiments (DoE) : Apply factorial design (e.g., Box-Behnken) to screen critical parameters (temperature, solvent ratio, catalyst loading). Use response surface methodology to identify optimal conditions, reducing trial-and-error approaches .
- Example : Optimize thiol-alkylation steps by varying NaOH concentration (0.1–1.0 M) and DMF solvent ratios (10–50% v/v) to maximize yield .
Q. What interdisciplinary approaches integrate computational modeling and experimental data to refine reaction mechanisms?
- Workflow :
Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates.
Validate predictions with kinetic studies (e.g., monitoring reaction progress via HPLC).
Iterate using feedback loops between computational and experimental teams to refine pathways .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?
- Troubleshooting :
- Confirm solvent and deuterated solvent purity.
- Re-examine coupling constants for stereochemical consistency.
- Cross-validate with alternative techniques (e.g., X-ray crystallography for ambiguous peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
